A-7 Hydrochloride
Overview
Description
A-7 Hydrochloride, also known as N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a calmodulin antagonist. It is a cell-permeable compound that inhibits the activity of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. This compound is known for its ability to alter the subpopulation of CD44+CD24- in MDA-MB-231 cells .
Mechanism of Action
Target of Action
A-7 Hydrochloride is a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It is involved in many cellular processes such as inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .
Mode of Action
As a calmodulin antagonist, it is believed tointeract with calmodulin , a protein that plays a crucial role in calcium signal transduction and mediates many calcium-dependent processes .
Biochemical Pathways
Calmodulin is involved in a variety of biochemical pathways, including the regulation of glycogen, sugar, and lipid metabolism .
Result of Action
This compound causes alterations in the subpopulation of CD44+CD24- in MDA-MB-231 cells . CD44 and CD24 are cell surface proteins involved in cell-cell interactions, cell adhesion, and migration. Alterations in these proteins can affect various cellular processes, including cell proliferation, differentiation, and survival .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
A-7 Hydrochloride interacts with calmodulin, a calcium-binding messenger protein . Calmodulin regulates a variety of biochemical reactions in the cell, including the activity of enzymes and ion channels . This compound acts as an antagonist, inhibiting the activity of calmodulin and thereby affecting these biochemical reactions .
Cellular Effects
This compound’s antagonistic action on calmodulin affects various cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been used in research on cancer, where it was found to affect subpopulations of CD44/CD24 immunophenotypes in breast cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to calmodulin and inhibiting its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically stored at -20°C, away from moisture and light . Its effects on cellular function can be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the calmodulin-dependent metabolic pathway . It interacts with calmodulin, affecting the activity of enzymes and other biomolecules in this pathway .
Transport and Distribution
Given its role as a calmodulin antagonist, it may interact with proteins involved in cellular transport and distribution .
Subcellular Localization
As a calmodulin antagonist, it is likely to be found wherever calmodulin is present in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-7 Hydrochloride involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 10-aminodecane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
A-7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
A-7 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a calmodulin antagonist to study calcium signaling pathways.
Biology: Employed in cell biology to investigate the role of calmodulin in cellular processes.
Medicine: Potential therapeutic agent for diseases involving calmodulin dysregulation.
Industry: Utilized in the development of calmodulin inhibitors for pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
W-7: Another calmodulin antagonist with a shorter acyl chain length.
Trifluoperazine: A phenothiazine derivative that also inhibits calmodulin.
Chlorpromazine: An antipsychotic drug with calmodulin antagonist properties
Uniqueness
A-7 Hydrochloride is unique due to its longer acyl chain, which enhances its cell permeability and potency compared to other calmodulin antagonists like W-7. This makes it a valuable tool in research for studying calmodulin-related cellular processes .
Properties
IUPAC Name |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCAQBTSCRBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657036 | |
Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79127-24-5 | |
Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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